Tributylhexadecylphosphonium bromide
Overview
Description
Tributylhexadecylphosphonium bromide is a quaternary phosphonium salt with a long hydrocarbon chain attached to the phosphorus atom. It is commonly used as a phase-transfer catalyst in various chemical reactions and also serves as a cationic surfactant . This compound is known for its efficiency in facilitating reactions that involve the transfer of ions or molecules between different phases, such as organic and aqueous phases.
Scientific Research Applications
Tributylhexadecylphosphonium bromide has a wide range of applications in scientific research:
Biology: It can be used to modify the surface properties of biomolecules, enhancing their solubility and stability in aqueous solutions.
Medicine: this compound is explored for its potential use in drug delivery systems, where it can help in the encapsulation and controlled release of therapeutic agents.
Mechanism of Action
Target of Action
Tributylhexadecylphosphonium bromide, also known as tributyl(hexadecyl)phosphonium bromide, is primarily used as a phase-transfer catalyst in various chemical reactions . It is also used as a cationic surfactant . The compound’s primary targets are the reactants in the chemical reactions where it is used as a catalyst .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase to another, thus enabling the reaction . As a cationic surfactant, it reduces surface tension, allowing substances to spread more easily .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the chemical reactions it is involved in. For instance, it can be used as a phase transfer catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate) .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it catalyzes. In general, it enables or accelerates chemical reactions, leading to the desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, it is hygroscopic and should be stored under an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can act as a phase-transfer catalyst in various chemical reactions
Cellular Effects
It has been found to inhibit NFAT-dependent reporter activity, and the induction of interleukin-2 (IL-2) at both mRNA and protein levels by calcium stimulation
Molecular Mechanism
It has been suggested that it may act as a novel type of NFAT signaling inhibitor that works in association with the inhibition of p70S6K phosphorylation
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylhexadecylphosphonium bromide can be synthesized by reacting 1-bromohexadecane with tributylphosphine. The reaction typically occurs at a temperature of 65°C over a period of three days. The resulting solid product is then recrystallized in hexane and dried under vacuum to obtain this compound with a yield of approximately 68% .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tributylhexadecylphosphonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions and condensations .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. The reactions typically occur in the presence of an organic solvent and under mild heating conditions.
Condensation Reactions: this compound can catalyze the condensation of aldehydes and ketones with amines to form imines or enamines. These reactions often require reflux conditions and an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in nucleophilic substitution reactions, the product is typically a substituted alkane or aryl compound. In condensation reactions, the products are imines or enamines.
Comparison with Similar Compounds
- Tetrabutylphosphonium bromide
- Trihexyltetradecylphosphonium bromide
- Tetrabutylammonium bromide
Comparison: Tributylhexadecylphosphonium bromide is unique due to its long hydrocarbon chain, which provides it with superior phase-transfer capabilities compared to shorter-chain analogs like tetrabutylphosphonium bromide. This makes it particularly effective in reactions requiring the transfer of large or hydrophobic molecules. Additionally, its cationic nature allows it to act as a surfactant, further enhancing its versatility in various applications .
Properties
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20991 | |
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CAS No. |
14937-45-2 | |
Record name | Hexadecyltributylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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